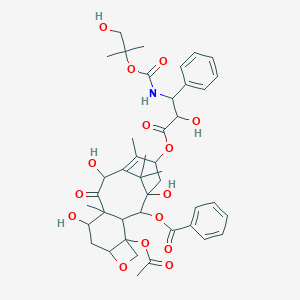

多西他赛羟基叔丁基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

花生四烯酰环丙基酰胺是一种合成化合物,以其作为大麻素受体 1 的激动剂而闻名。 该化合物以其对大麻素受体 1 的高选择性和效力而著称,使其成为大麻素研究中的宝贵工具 .

科学研究应用

花生四烯酰环丙基酰胺在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究大麻素受体激动剂的行为。

生物学: 该化合物被用于实验中,以了解大麻素受体在各种生物过程中的作用。

医学: 花生四烯酰环丙基酰胺因其潜在的治疗效果而受到研究,特别是在疼痛管理和神经保护方面。

作用机制

花生四烯酰环丙基酰胺通过与大麻素受体 1 结合发挥作用。这种相互作用激活受体,导致一系列细胞内信号传导事件。大麻素受体 1 的激活影响各种生理过程,包括疼痛感知、食欲调节和情绪。 该化合物对大麻素受体 1 的高选择性确保了靶向作用,而最小化了脱靶相互作用 .

类似化合物:

花生四烯酰乙醇酰胺:

花生四烯酰-2-氯乙酰胺: 另一种对大麻素受体 1 具有高选择性的合成大麻素受体激动剂。

花生四烯酰甘氨酸: 一种调节大麻素受体活性的内源性化合物。

独特性: 花生四烯酰环丙基酰胺因其环丙基基团而独一无二,该基团增强了其对大麻素受体 1 的选择性和效力。 这种结构特征将其与其他类似化合物区分开来,并有助于其特定的药理学特征 .

生化分析

Biochemical Properties

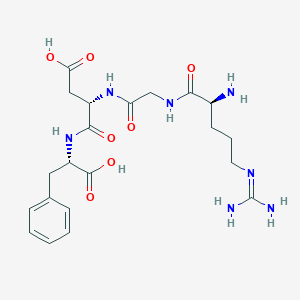

Docetaxel Hydroxy-tert-butyl-carbamate interacts with microtubules in cells . It promotes the assembly of these microtubules and prevents their disassembly into free tubulin . This interaction with microtubules is crucial for its role in biochemical reactions.

Cellular Effects

Docetaxel Hydroxy-tert-butyl-carbamate has significant effects on various types of cells. It is known to inhibit cell replication by inducing a sustained mitosis block at the metaphase-anaphase boundary . It also disrupts tubulin in the cell membrane and has direct inhibitory effects on the disassembly of the interphase cytoskeleton .

Molecular Mechanism

The molecular mechanism of action of Docetaxel Hydroxy-tert-butyl-carbamate involves its binding to microtubules . It hyper-stabilizes the structure of microtubules, thereby disrupting the cell’s ability to use its cytoskeleton in a flexible manner . This leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Docetaxel Hydroxy-tert-butyl-carbamate has been shown to have sustained effects on the inhibition of tumor growth . It also shows no obvious recurrence, even after the drug administration was stopped for 30 days .

Dosage Effects in Animal Models

In animal models, the effects of Docetaxel Hydroxy-tert-butyl-carbamate vary with different dosages . It can effectively suppress the growth of tumor xenografts in vivo and even induce complete tumor regression .

Metabolic Pathways

The main metabolic pathway of Docetaxel Hydroxy-tert-butyl-carbamate involves the oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring . This leads to the formation of a primary alcohol (M-2), which after a second oxidation probably via an intermediate aldehyde, leads to the formation of two cyclic hydroxyoxazolidinones which are diastereomers (M-1 and M-3) .

Transport and Distribution

Docetaxel Hydroxy-tert-butyl-carbamate is widely distributed in tissues . It is mainly excreted from the body via the hepatobiliary route, whereas less than 10% of the dose is excreted in the urine .

Subcellular Localization

The subcellular localization of Docetaxel Hydroxy-tert-butyl-carbamate is primarily associated with microtubules . It binds to these structures, promoting their assembly and preventing their disassembly into free tubulin .

准备方法

合成路线和反应条件: 花生四烯酰环丙基酰胺是通过一系列化学反应合成的,这些反应涉及花生四烯酸衍生物的环丙基化。该过程通常涉及以下步骤:

花生四烯酸衍生物的制备: 花生四烯酸首先被转化为合适的衍生物,例如酯或酰胺。

环丙基化: 然后在受控条件下使用环丙基胺对衍生物进行环丙基化。

工业生产方法: 虽然具体的工业生产方法没有被广泛记录,但更大规模的花生四烯酰环丙基酰胺的合成可能会涉及优化上述合成路线以确保高收率和纯度。这可能包括使用自动化反应器和先进的纯化技术。

化学反应分析

反应类型: 花生四烯酰环丙基酰胺会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以将花生四烯酰环丙基酰胺转化为其还原形式。

取代: 该化合物可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 根据所需的取代反应,可以使用各种亲核试剂和亲电试剂。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化或羧基化衍生物,而还原可能会产生完全饱和的化合物 .

相似化合物的比较

Arachidonyl Ethanolamide:

Arachidonyl-2-chloroethylamide: Another synthetic cannabinoid receptor agonist with high selectivity for cannabinoid receptor 1.

Arachidonyl Glycine: An endogenous compound that modulates cannabinoid receptor activity.

Uniqueness: Arachidonylcyclopropylamide is unique due to its cyclopropyl group, which enhances its selectivity and potency towards cannabinoid receptor 1. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile .

属性

CAS 编号 |

154044-57-2 |

|---|---|

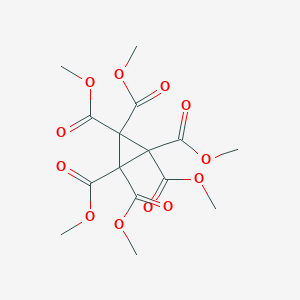

分子式 |

C43H53NO15 |

分子量 |

823.9 g/mol |

IUPAC 名称 |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |

InChI 键 |

HABZZLXXUPZIJD-VCVYQWHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

手性 SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

规范 SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

同义词 |

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

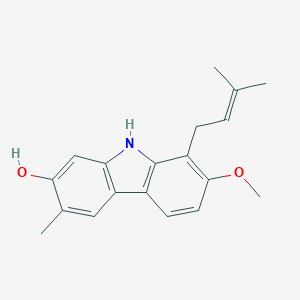

![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

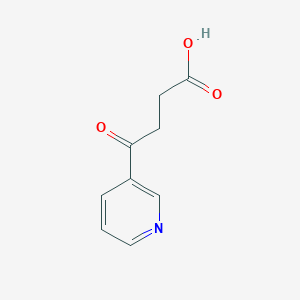

![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)

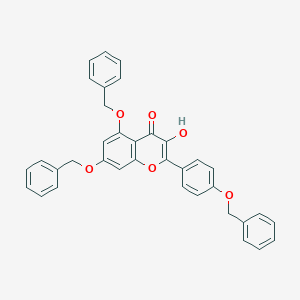

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)